

Biological activity of 1-(5-Methylpyridin-2-yl)piperidin-4-amine

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Compound of Interest

Compound Name: 1-(5-Methylpyridin-2-yl)piperidin-4-amine

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Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of **1-(5-Methylpyridin-2-yl)piperidin-4-amine**, a pivotal chemical intermediate in the synthesis of pharmacologically active compounds. While not possessing significant intrinsic biological activity, this molecule serves as a crucial scaffold for the development of potent and selective modulators of various biological targets. This document will delve into its synthesis, its role as a versatile building block in medicinal chemistry, and the diverse therapeutic applications of its derivatives, ranging from opioid receptor antagonism to anticancer and antimicrobial agents. We will explore the structure-activity relationships of these derivatives and provide conceptual experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this scaffold for novel therapeutic interventions.

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and optimization of core molecular scaffolds are paramount to the successful development of novel therapeutics. **1-(5-Methylpyridin-2-yl)piperidin-4-amine** represents a prime example of such a scaffold—a

structurally robust yet chemically versatile intermediate that has enabled the creation of a diverse array of biologically active molecules. While this compound itself is not a therapeutic agent, its true value lies in its utility as a foundational building block. The strategic combination of a methyl-substituted pyridine ring and a 4-aminopiperidine moiety provides a unique three-dimensional architecture and a key handle for further chemical elaboration. This guide will illuminate the synthesis of this important intermediate and explore the rich pharmacology of the molecules derived from it, underscoring its significance in contemporary medicinal chemistry.

Synthesis and Chemical Profile

The efficient synthesis of **1-(5-Methylpyridin-2-yl)piperidin-4-amine** is critical for its application in drug discovery programs. Several synthetic routes have been reported, primarily in patent literature, highlighting its industrial relevance. A common and effective method involves the reductive amination of a protected 4-piperidone derivative with 2-amino-5-methylpyridine.

Conceptual Synthetic Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of **1-(5-Methylpyridin-2-yl)piperidin-4-amine**.

Materials:

- 2-amino-5-methylpyridine
- tert-butyl 4-oxopiperidine-1-carboxylate
- Sodium triacetoxyborohydride (STAB)
- Dichloroethane (DCE) or Tetrahydrofuran (THF)
- Acetic acid (glacial)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

- Hydrochloric acid (4M in 1,4-dioxane)
- Diethyl ether

Procedure:

- To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and 2-amino-5-methylpyridine (1.1 eq) in DCE, add a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCE.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
- Dissolve the crude Boc-protected product in a minimal amount of 1,4-dioxane and add an excess of 4M HCl in 1,4-dioxane.
- Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).
- The hydrochloride salt of the product will precipitate. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain **1-(5-Methylpyridin-2-yl)piperidin-4-amine hydrochloride**.

A Scaffold for Diverse Biological Targets

The true utility of **1-(5-Methylpyridin-2-yl)piperidin-4-amine** is demonstrated by the wide range of biological activities exhibited by its derivatives. The primary amine of the piperidine

ring serves as a convenient point for chemical modification, allowing for the introduction of various pharmacophores.

Opioid Receptor Antagonism

A significant application of this scaffold is in the synthesis of peripherally acting μ -opioid receptor antagonists. For instance, it is a key intermediate in the production of N-(5-methylpyridin-2-yl)-N-(piperidinyl)-2-furancarboxamide derivatives.^[1] These compounds are designed to mitigate the undesirable side effects of opioid analgesics, such as constipation, without compromising their central analgesic effects.^[1]

Antimicrobial and Antifungal Potential

The 4-aminopiperidine core is a recognized pharmacophore in the development of antimicrobial and antifungal agents.^{[2][3]} While direct studies on **1-(5-Methylpyridin-2-yl)piperidin-4-amine** derivatives in this context are limited, the broader class of N-substituted 4-aminopiperidines has shown promising activity against various fungal pathogens, including *Candida* and *Aspergillus* species.^[2] The mechanism of action for some of these compounds involves the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.^[2]

Antitubercular Activity

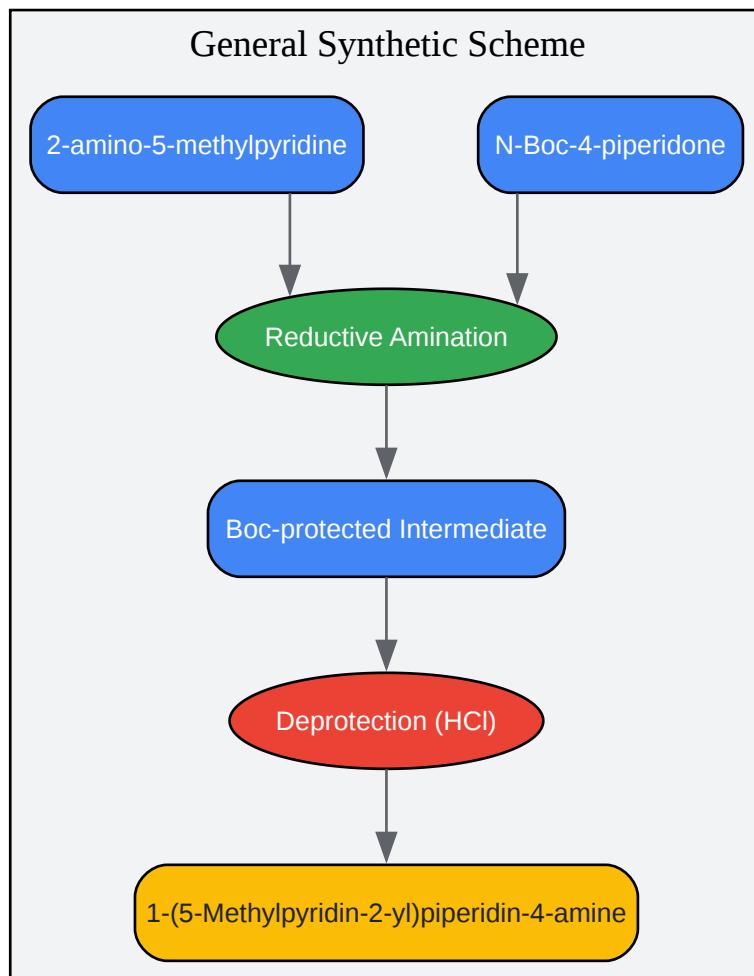
Derivatives of piperidine have been investigated as potential agents against *Mycobacterium tuberculosis*. Structure-activity relationship (SAR) studies on a series of piperidine derivatives revealed that modifications to the piperidine ring and its substituents can lead to potent inhibitors of MenA, an essential enzyme in the mycobacterial menaquinone biosynthesis pathway.^[4] This suggests that derivatives of **1-(5-Methylpyridin-2-yl)piperidin-4-amine** could be explored for their potential as novel antitubercular agents.

Kinase Inhibition in Oncology

The pyridine and piperazine/piperidine moieties are common features in many kinase inhibitors used in cancer therapy.^{[5][6]} For example, derivatives of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine are intermediates in the synthesis of CDK4/6 inhibitors like abemaciclib.^[5] The structural similarity of **1-(5-Methylpyridin-2-yl)piperidin-4-amine** to these intermediates suggests its potential as a scaffold for the development of novel kinase inhibitors.

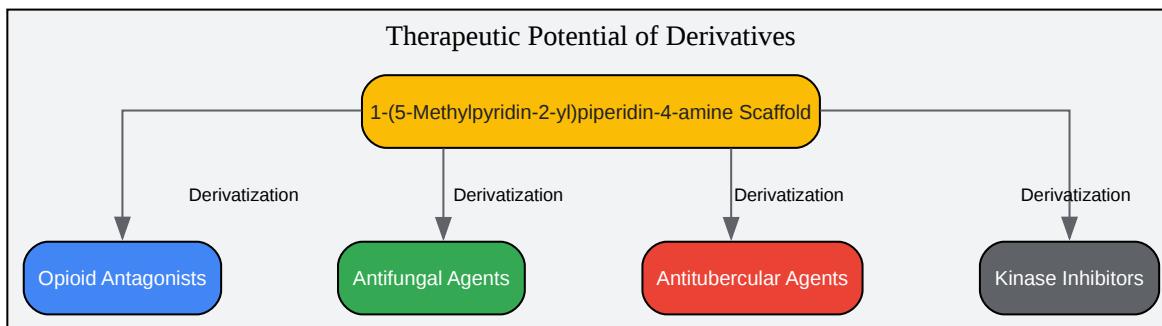
Visualization of Synthetic and Therapeutic Pathways

To visually summarize the information presented, the following diagrams illustrate the synthetic utility and therapeutic potential of the **1-(5-Methylpyridin-2-yl)piperidin-4-amine** scaffold.



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Caption: Synthetic pathway for **1-(5-Methylpyridin-2-yl)piperidin-4-amine**.

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Caption: Therapeutic areas derived from the core scaffold.

Data Summary

The following table summarizes the classes of derivatives and their potential biological activities based on the available literature for structurally related compounds.

Derivative Class	Target/Activity	Therapeutic Area
N-Acyl Derivatives	μ -Opioid Receptor Antagonism	Gastroenterology (Opioid-Induced Constipation)
N-Alkyl/Aryl Derivatives	Ergosterol Biosynthesis Inhibition	Infectious Disease (Antifungal)
Novel Piperidine Analogs	Menaquinone Biosynthesis (MenA)	Infectious Disease (Tuberculosis)
Pyridinyl-piperidine Derivatives	Protein Kinases (e.g., CDK4/6)	Oncology

Conclusion

1-(5-Methylpyridin-2-yl)piperidin-4-amine stands out as a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the chemical tractability of its primary amine functionality have made it a cornerstone for the development of a wide range of

therapeutic agents. While the core molecule itself is not biologically active, its derivatives have shown significant promise in diverse areas such as opioid-related side effects, infectious diseases, and oncology. This technical guide has provided an in-depth overview of the synthesis, derivatization, and therapeutic potential of this important chemical entity. It is our hope that this information will inspire further research and development efforts aimed at leveraging this scaffold to create the next generation of innovative medicines.

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